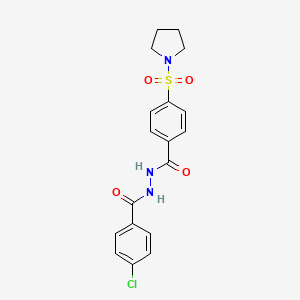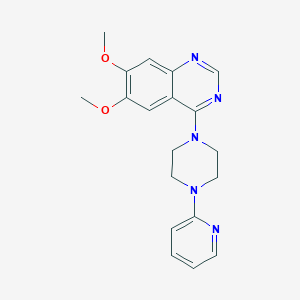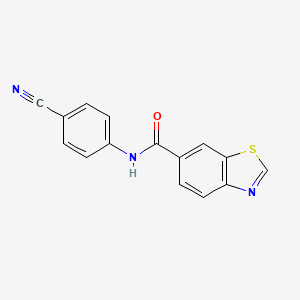
4-(dimethylamino)-N-(3-iodophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylamino)-N-(3-iodophenyl)benzamide, also known as DIBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in cancer treatment. It belongs to the class of benzamides and is known for its ability to inhibit the activity of a protein called P-glycoprotein (P-gp), which is responsible for drug resistance in cancer cells.
Mécanisme D'action
4-(dimethylamino)-N-(3-iodophenyl)benzamide inhibits the activity of P-gp by binding to its ATP-binding site, which prevents the protein from pumping out chemotherapeutic agents from cancer cells. This leads to an increase in the concentration of chemotherapeutic agents within cancer cells, which enhances their cytotoxic effects.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and exhibits good pharmacokinetic properties. It is rapidly absorbed and distributed in the body, and is metabolized by the liver. This compound has also been shown to have a low potential for drug-drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
4-(dimethylamino)-N-(3-iodophenyl)benzamide has several advantages for use in lab experiments. It is readily available and easy to synthesize, and has been shown to be effective in inhibiting P-gp activity in vitro. However, its efficacy in vivo is yet to be fully established, and further studies are needed to determine its potential toxicity and side effects.
Orientations Futures
There are several future directions for research on 4-(dimethylamino)-N-(3-iodophenyl)benzamide. One potential direction is to investigate its efficacy in combination with other chemotherapeutic agents in animal models of cancer. Another direction is to explore its potential application in other diseases, such as Alzheimer's disease, where P-gp plays a role in drug resistance. Additionally, further studies are needed to determine its potential toxicity and side effects, as well as its pharmacokinetic properties in humans.
Méthodes De Synthèse
The synthesis of 4-(dimethylamino)-N-(3-iodophenyl)benzamide involves the reaction of 3-iodoaniline with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 169-171°C.
Applications De Recherche Scientifique
4-(dimethylamino)-N-(3-iodophenyl)benzamide has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the activity of P-gp, which is responsible for drug resistance in cancer cells. This makes this compound a potential candidate for use in combination with other chemotherapeutic agents to improve their efficacy.
Propriétés
IUPAC Name |
4-(dimethylamino)-N-(3-iodophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN2O/c1-18(2)14-8-6-11(7-9-14)15(19)17-13-5-3-4-12(16)10-13/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFVZKKOQKPKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)
![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)

![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)
![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)






![N-(3,5-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]acetamide](/img/structure/B7479008.png)

